molecular formula C15H21N7 B6470344 N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine CAS No. 2640842-15-3

N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B6470344
CAS No.: 2640842-15-3
M. Wt: 299.37 g/mol
InChI Key: DITFAPGZSWBXCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves sequential pathways. Starting from a chloro precursor, [Ru II (dmdptz) (bpy) (Cl)]⁺, it proceeds via an acetonitrile complex, [Ru II (dmdptz) (bpy) (CH₃CN)]²⁺, and a nitro complex, [Ru II (dmdptz) (bpy) (NO₂)]⁺. Single crystal X-ray structures of the chloro and nitro complexes have been elucidated .


Molecular Structure Analysis

The molecular framework consists of a ruthenium center coordinated with the ligand [Ru II (dmdptz) (bpy) (NO)]⁺. Notably, the linear and bent coordination modes of the nitric oxide (NO) ligand to central ruthenium are observed. The redox properties of the complex have been studied, and it exhibits light-triggered release of NO .


Chemical Reactions Analysis

The compound’s reactivity aspects involve the influence of the pyridyl-substituted s-triazine ligand on the NO ligand. The moderately electrophilic nature of NO is evident from its stretching frequency ν(NO) band. Additionally, the alteration in bonding from {RuNO}⁶ to {RuNO}⁷ upon one-electron reduction is observed .

Properties

IUPAC Name

N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-12-10-16-11-15(17-12)22-8-6-21(7-9-22)14-5-4-13(18-19-14)20(2)3/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITFAPGZSWBXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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